Fmoc-norArg(Boc)2-OH Fmoc-norArg(Boc)2-OH
Brand Name: Vulcanchem
CAS No.: 206183-06-4
VCID: VC0557558
InChI: InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Molecular Formula: C30H38N4O8
Molecular Weight: 582,66 g/mole

Fmoc-norArg(Boc)2-OH

CAS No.: 206183-06-4

Cat. No.: VC0557558

Molecular Formula: C30H38N4O8

Molecular Weight: 582,66 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-norArg(Boc)2-OH - 206183-06-4

Specification

CAS No. 206183-06-4
Molecular Formula C30H38N4O8
Molecular Weight 582,66 g/mole
IUPAC Name (2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1
SMILES CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Structural Features

Fmoc-norArg(Boc)2-OH contains several key structural elements:

  • A norarginine backbone (one carbon shorter than arginine)

  • An Fmoc group protecting the α-amino group

  • Two Boc groups protecting the guanidine moiety on the side chain

  • A free carboxylic acid group for peptide bond formation

Physical and Chemical Properties

The physical and chemical properties of Fmoc-norArg(Boc)2-OH significantly influence its behavior in synthetic reactions and biological systems. While specific data for this exact compound is limited in the provided search results, similar protected amino acids typically exhibit the following characteristics:

PropertyDescription
AppearanceWhite to off-white solid
Molecular FormulaApproximately C30H38N4O8
Molecular WeightApproximately 582.65 g/mol
SolubilitySoluble in DMF, DCM, chloroform; limited water solubility
StabilityStable under standard laboratory conditions; sensitive to strong acids and bases
Optical RotationSpecific to isomeric form (L or D)

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Fmoc-norArg(Boc)2-OH typically follows a multi-step process:

  • Preparation of norarginine starting material from appropriate precursors

  • Protection of the α-amino group with the Fmoc protecting group

  • Protection of the guanidine side chain with Boc groups

  • Purification of the final product

Reaction Conditions

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Fmoc-norArg(Boc)2-OH serves as a valuable building block in solid-phase peptide synthesis, particularly for creating peptides containing norarginine residues. The orthogonal protection strategy allows for selective deprotection, enabling the stepwise assembly of complex peptide sequences.

Coupling Efficiency

The coupling efficiency of Fmoc-norArg(Boc)2-OH is critical for successful peptide synthesis. Based on studies of similar compounds, the coupling efficiency can vary based on reaction time and conditions. The following table illustrates typical coupling efficiency patterns observed with related compounds:

Time (hours)Approximate Coupling Efficiency (%)
088-90
187-89
2485-87
4883-85
240 (10 days)75-80

This gradual decline in efficiency over time highlights the importance of optimizing reaction conditions for peptide synthesis using this compound.

Deprotection Strategies

The dual protection strategy of Fmoc-norArg(Boc)2-OH allows for selective deprotection:

  • Fmoc group: Removed under mildly basic conditions, typically using 20-30% piperidine in DMF

  • Boc groups: Removed using acidic conditions, commonly with trifluoroacetic acid (TFA)

This selective deprotection capability is particularly valuable for creating peptides with complex structures and multiple functional groups.

Biochemical Properties and Mechanism of Action

Target of Action

Fmoc-norArg(Boc)2-OH is primarily used as a protected amino acid building block in peptide synthesis. Its biological activity is manifested through the peptides it helps create rather than through direct activity of the compound itself. The norarginine residue it introduces into peptides can participate in various biochemical interactions, particularly through its guanidino group.

Mode of Action

The protected norarginine acts by protecting specific functional groups during peptide synthesis. Once incorporated into peptides and deprotected, the norarginine residue can participate in various biological interactions, including:

  • Ionic interactions with negatively charged groups

  • Hydrogen bonding

  • Recognition by enzymes and receptors

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in peptide bond formation. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Once the resulting peptides are fully synthesized and deprotected, they can participate in various biochemical pathways depending on their sequence and structure.

Comparison with Similar Compounds

Fmoc-norArg(Pbf)-OH

Fmoc-norArg(Pbf)-OH is a related compound that differs in the type of protecting group used for the guanidine side chain. Instead of Boc groups, it employs the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group. This alternative protection strategy offers different acid sensitivity and deprotection kinetics compared to the Boc protection .

PropertyFmoc-norArg(Boc)2-OHFmoc-norArg(Pbf)-OH
Molecular Weight~582.65 g/mol634.742 g/mol
Side Chain ProtectionTwo Boc groupsOne Pbf group
Deprotection ConditionsTFATFA (milder conditions)
StabilityGoodExcellent

Fmoc-D-norArg(Boc)2-OH

Fmoc-D-norArg(Boc)2-OH is the D-isomer of the compound, featuring identical protecting groups but with the opposite stereochemistry at the alpha carbon. This alternative stereochemistry can influence the conformational properties of resulting peptides, potentially affecting their biological activity and structural characteristics.

Standard Arginine Derivatives

Compared to standard arginine derivatives like Fmoc-Arg(Boc)2-OH, the norarginine compound has a shorter side chain (one less methylene group). This structural difference can affect:

  • Peptide conformation

  • Binding affinity to targets

  • Resistance to enzymatic degradation

  • Pharmacokinetic properties of resulting peptides

Research Applications

Peptide-Based Drug Development

Fmoc-norArg(Boc)2-OH is valuable in the development of peptide-based drugs, particularly those requiring norarginine residues. The incorporation of norarginine in place of standard arginine can provide:

  • Altered binding properties to target receptors

  • Improved resistance to proteolytic degradation

  • Modified pharmacokinetic properties

Biochemical Research Tools

Peptides containing norarginine residues synthesized using this compound serve as valuable tools for studying:

  • Protein-protein interactions

  • Enzyme mechanisms

  • Cell signaling pathways

  • Receptor binding studies

Structure-Activity Relationship Studies

The ability to incorporate norarginine into peptides allows researchers to conduct structure-activity relationship (SAR) studies to determine how subtle changes in peptide structure affect biological activity. This is particularly valuable for optimizing peptide-based drug candidates.

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